molecular formula C19H23N3O4S2 B469011 N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide CAS No. 718600-91-0

N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide

Cat. No.: B469011
CAS No.: 718600-91-0
M. Wt: 421.5g/mol
InChI Key: OJORJQLOEKVOQI-UHFFFAOYSA-N
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Description

N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide (CAS: 6597-45-1) is a sulfonamide-derived compound featuring a furan-2-carboxamide core linked to a phenyl ring substituted with a cyclohexyl(methyl)sulfamoyl group. Its molecular formula is C₁₉H₂₂N₂O₃S, with a molecular weight of 326.39 g/mol and a density of 1.21 g/cm³ . The compound exhibits a boiling point of 438.4°C and a flash point of 219°C, reflecting its thermal stability.

Properties

IUPAC Name

N-[[4-[cyclohexyl(methyl)sulfamoyl]phenyl]carbamothioyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-22(15-6-3-2-4-7-15)28(24,25)16-11-9-14(10-12-16)20-19(27)21-18(23)17-8-5-13-26-17/h5,8-13,15H,2-4,6-7H2,1H3,(H2,20,21,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJORJQLOEKVOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compoundsReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Heterocyclic Variations

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Properties/Activity References
N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide Furan-2-carboxamide Cyclohexyl(methyl)sulfamoyl 326.39 Not reported Not reported High thermal stability
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide Benzamide 2-Chloro, imidazolidinone-thione Not reported 216–218 60 Structural rigidity via Cl substituent
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide Thiophene-2-carboxamide Thiophene, imidazolidinone-thione Not reported 244–246 82 Higher melting point due to thiophene
5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide Furan-2-carboxamide Nitro, trifluoromethylphenyl Not reported Not reported Not reported Enhanced antibacterial activity
N-{4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide Thiophene-2-carboxamide Benzyl(methyl)sulfamoyl Not reported Not reported Not reported Structural similarity to target

Key Observations :

  • Thiophene vs. Furan : Thiophene-based analogues (e.g., ) exhibit higher melting points (~244–246°C) compared to furan derivatives, likely due to thiophene’s larger aromatic system and stronger intermolecular interactions.
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents (e.g., ) enhance biological activity, as seen in their antibacterial efficacy.

Anthraquinone-Based Analogues

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Properties/Activity References
((4-(N-Methylsulfamoyl)Phenyl)Carbamothioyl)-9,10-Anthraquinone-2-Carboxamide Anthraquinone Methylsulfamoyl Not reported 207.0–207.6 Not reported Rigid planar structure
9,10-Dioxo-N-((4-(N-(Pyrimidin-4-yl)Sulfamoyl)Phenyl)Carbamothioyl)-9,10-Dihydroanthracene-2-Carboxamide Anthraquinone Pyrimidinylsulfamoyl Not reported 237.0–237.2 Not reported Extended conjugation for π-π stacking

Key Observations :

  • Anthraquinone derivatives (e.g., ) exhibit significantly higher melting points (207–338°C) due to their rigid, planar structures and strong intermolecular π-π interactions.

Antibacterial Activity

  • 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide () demonstrated the highest antibacterial activity among its analogues, attributed to the electron-withdrawing nitro and trifluoromethyl groups enhancing membrane penetration.

Antiviral Activity

  • Pyrimidine-based derivatives (e.g., 12ba , 12bb in ) target HIV, though their sulfamoyl-carboxamide structures differ from the furan-based target compound.

Biological Activity

N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a furan ring, a carbamothioyl group, and a sulfamoyl moiety attached to a cyclohexyl group. Its IUPAC name reflects its complex structure, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfamoyl compounds can effectively inhibit bacterial growth. In vitro tests demonstrated that these compounds possess activity against various strains of bacteria, including both Gram-positive and Gram-negative species .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through various assays. In one study, it was shown to reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines. The mechanism appears to involve the inhibition of pathways associated with inflammation, such as the NF-kB signaling pathway .

Analgesic Properties

In addition to its antimicrobial and anti-inflammatory effects, this compound has demonstrated analgesic properties. Experimental models have indicated that it can alleviate pain responses in animal models, suggesting its potential as a therapeutic agent for pain management .

Case Studies

StudyFindings
Gein et al. (2019)Investigated the synthesis of related compounds and their biological activities, highlighting significant analgesic and antimicrobial effects .
In vitro assaysCompounds with similar structures showed effective inhibition of bacterial growth and reduction in inflammatory cytokines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammation and microbial resistance. The sulfamoyl group is particularly noteworthy for its role in modulating enzyme activity related to bacterial metabolism and inflammatory responses.

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